4-(Piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a compound belonging to the pyrazolo[3,4-d]pyrimidine family, which is characterized by a bicyclic structure containing both pyrazole and pyrimidine rings. This compound has gained attention due to its potential pharmacological properties, particularly as an inhibitor of various kinases involved in cancer and other diseases. It serves as a scaffold for the development of novel therapeutic agents targeting specific biological pathways.
This compound can be synthesized through various chemical methods, often involving piperazine as a substituent. It falls under the classification of heterocyclic compounds, specifically those that contain nitrogen in their ring structures. The pyrazolo[3,4-d]pyrimidine framework is known for its diverse biological activities, making it a subject of interest in medicinal chemistry.
The synthesis of 4-(Piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine can be achieved through several routes:
The chemical reactivity of 4-(Piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine includes:
The biological activity of 4-(Piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine primarily revolves around its role as an inhibitor of specific kinases involved in cellular signaling pathways. The mechanism generally involves:
The physical properties of 4-(Piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine include:
Chemical properties include:
4-(Piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine has several applications in scientific research:
The pyrazolo[3,4-d]pyrimidine scaffold represents a privileged heterocyclic system in medicinal chemistry due to its role as a bioisostere of the adenine ring in adenosine triphosphate (ATP). This structural mimicry enables derivatives to competitively inhibit ATP-binding sites in kinase domains, disrupting oncogenic signaling pathways critical in cancer proliferation [1] [9]. The planar bicyclic core features three nitrogen atoms at positions 1, 3, and 8, allowing versatile hydrogen bonding with kinase hinge regions. Specific substitutions at the N1, C3, C4, and C6 positions modulate target selectivity, potency, and physicochemical properties [7] [9]. Functionally, this scaffold demonstrates polypharmacology against key oncology targets:
Table 1: Bioactive Pyrazolo[3,4-d]pyrimidine Derivatives and Key Properties
Compound | Target(s) | IC₅₀/Activity | Structural Features |
---|---|---|---|
33 [2] | FLT3/VEGFR2 | 10 mg/kg (tumor regression in vivo) | 4-O-phenyl linker; 3-(trifluoromethyl)phenyl urea |
12b [3] | EGFRWT/T790M | 0.016 µM / 0.236 µM | Hydrazone spacer; p-tolyl tail |
14 [10] | CDK2/Cyclin A2 | 0.057 ± 0.003 µM | Thioglycoside at C3; tolyl glycine |
Ibrutinib [9] | BTK | FDA-approved (2013) | Acrylamide warhead; piperazine-piperidine |
Piperazine incorporation significantly augments the drug-like properties of pyrazolo[3,4-d]pyrimidines through three primary mechanisms:
Solubility and Permeability Enhancement: The piperazine ring’s tertiary amines protonate under physiological pH, improving aqueous solubility. Derivatives like 1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine (CID 67539839) exhibit logP values of ~2.8 and polar surface areas >75 Ų, optimizing membrane permeability while reducing precipitation risks [4] [8].
Target Engagement: Piperazine acts as a conformational spacer, positioning hydrophobic substituents (e.g., aryl groups) into kinase-specific pockets. For instance, 4-substituted piperazines enable hydrogen bonding with Leu83 in CDK2 and hydrophobic interactions with FLT3’s gatekeeper residues [6] [8].
Metabolic Stability: Piperazine N-methylation or ethylation (e.g., 4-(4-ethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine) shields metabolic hot spots, reducing CYP450-mediated deactivation. This modification prolongs half-life in murine models (t½ > 6h) [8] [9].
Table 2: Pharmacokinetic Impact of Piperazine Modifications
Modification | Effect on Solubility | Effect on Target Affinity | Clinical Outcome |
---|---|---|---|
N-alkylation (e.g., ethyl) | logP ↓ 0.5–1.0 unit | Ki for VEGFR2 ↓ 2-fold | Enhanced oral bioavailability |
4-Arylalkyl substitution | logD ~2.5 (pH 7.4) | FLT3 IC₅₀ < 50 nM | Tumor regression at 10 mg/kg/day [2] |
Unsubstituted piperazine | High crystallinity | EGFR Ki = 150 nM [6] | Limited by hERG off-target activity |
Research on 4-(piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidines evolved through three distinct phases:
Early Exploration (1999–2010): Initial studies focused on synthesizing the core scaffold via cyclocondensation of 5-amino-1H-pyrazole-4-carbonitriles with formamide or urea. Key milestones included identifying the 4-position as a vector for kinase selectivity and piperazine’s role in improving solubility [1] [9].
Mechanistic Expansion (2011–2019): Structure-activity relationship (SAR) studies systematized substitutions (Table 1). Landmark work by Nassar et al. (2013) demonstrated that compound 33 (Table 1) induced complete tumor regression in MV4-11 xenografts via dual FLT3/VEGFR2 inhibition [2]. Concurrently, ibrutinib (FDA-approved in 2013) validated the pyrazolopyrimidine scaffold in clinical oncology [9].
Contemporary Innovations (2020–Present): Hybridization strategies integrate piperazine-pyrazolopyrimidines with thioglycosides (e.g., compound 14) or [1,2,4]triazolo[1,5-c]pyrimidines to enhance CDK2 selectivity. Rational design leverages crystallography and computational modeling to optimize hinge-binding motifs [5] [10].
Table 3: Clinical and Preclinical Candidates
Compound | Development Phase | Primary Target(s) | Indication(s) |
---|---|---|---|
Ibrutinib [9] | FDA-approved (2013) | BTK | B-cell malignancies |
Dinaciclib [10] | Phase III | CDK2/5/9 | Breast cancer, leukemia |
Compound 33 [2] | Preclinical | FLT3/VEGFR2 | Acute myeloid leukemia (AML) |
Compound 14 [10] | Preclinical | CDK2/Cyclin A2 | Colorectal carcinoma |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3